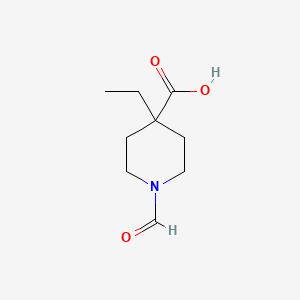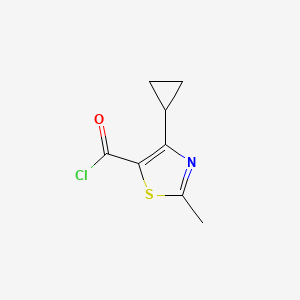
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the cyclopropyl and methyl groups on the thiazole ring enhances its chemical reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-cyclopropyl-1-propanone and thiourea. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as ethanol.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the thiazole derivative with oxalyl chloride or thionyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophilic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyclopropyl-2-methylthiazole-5-methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is unique due to the presence of the highly reactive carbonyl chloride group, which imparts distinct chemical reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of amides, esters, and thioesters.
Propriétés
Numéro CAS |
136204-60-9 |
|---|---|
Formule moléculaire |
C8H8ClNOS |
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3 |
Clé InChI |
MQUYUQXGPTVJOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



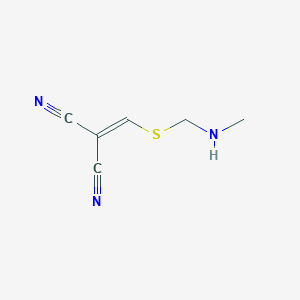
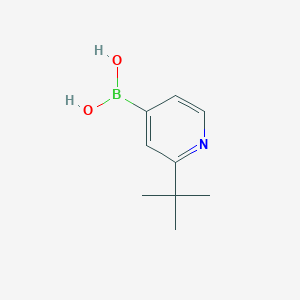

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
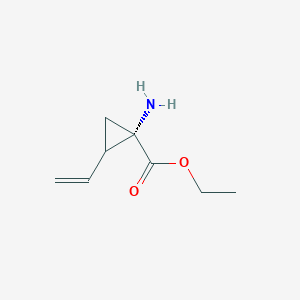

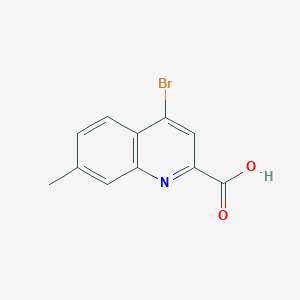


![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)


